molecular formula C13H11F2NO3 B2542257 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide CAS No. 1396568-08-3

3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2542257
CAS No.: 1396568-08-3
M. Wt: 267.232
InChI Key: VWNFMBHNYJCRMF-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide (CAS Number: 1396568-08-3) is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a 3,4-difluorinated benzene ring attached through a carboxamide linker to an ethanolamine chain substituted with a furan-3-yl heterocycle . The molecular formula is C 13 H 11 F 2 NO 3 and it has a molecular weight of 267.23 g/mol . As a benzamide derivative, this compound is of significant value for researchers exploring new therapeutic agents. Structurally similar benzamide compounds are investigated in scientific studies for their potential biological activities, which may include antipruritic (anti-itch) and analgesic (pain-relieving) effects, particularly in models of chronic pain and atopic dermatitis . Furthermore, related N-benzamide analogs have been identified in research as potent and selective negative allosteric modulators of ion channels, such as the Zinc-Activated Channel (ZAC), providing useful pharmacological tools for probing the function of these receptors . The presence of the fluorine atoms is a common strategy in drug design to modulate the molecule's bioavailability, metabolic stability, and binding affinity to biological targets. This product is offered in various quantities suitable for research applications . It is intended for research and development purposes in a controlled laboratory environment only. This product is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3/c14-10-2-1-8(5-11(10)15)13(18)16-6-12(17)9-3-4-19-7-9/h1-5,7,12,17H,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNFMBHNYJCRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(C2=COC=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluorobenzoic acid with an appropriate amine under amide formation conditions. This reaction often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with an appropriate hydroxyethyl halide in the presence of a base.

    Attachment of the Furan Ring: The furan ring can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a furan boronic acid with the benzamide derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like NaBH4 (sodium borohydride).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4 (lithium aluminum hydride).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a carbonyl group.

    Reduction: Reformation of the hydroxyethyl group.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differentiators of 3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide

Dual Hydrogen-Bonding Capacity : The hydroxyethyl group enables hydrogen bonding, unlike purely alkyl/aryl side chains in analogs .

Furan Ring Contribution : The furan heterocycle may engage in π-π stacking or dipole interactions, a feature absent in simpler derivatives.

Biological Activity

3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is C13H12F2N2O3C_{13}H_{12}F_2N_2O_3, and it has a molecular weight of approximately 292.24 g/mol. The compound features a benzamide core modified with difluoro and furan substituents, which may influence its biological activity.

Biological Activity

Research on related compounds suggests that benzamide derivatives, including those with furan moieties, exhibit various biological activities, including anti-inflammatory, anticancer, and cardioprotective effects.

2. Anticancer Potential

Benzamide derivatives have been explored for their anticancer properties. Research indicates that modifications in the benzamide structure can enhance binding affinity to cancer-related targets . The presence of fluorine atoms may also contribute to increased lipophilicity and improved cellular uptake.

The biological activity of 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The fluorine substituents may enhance the compound's ability to interact with these targets by altering electronic properties or steric factors.

Case Studies and Research Findings

While specific studies on 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide are sparse, insights can be drawn from related compounds:

CompoundBiological ActivityMethodologyKey Findings
4-Hydroxy-furanyl-benzamideCardioprotectiveIschemia-reperfusion modelReduced infarct area; modulated LVP through M2 receptor activation
Benzamide derivativesAnticancerELISA-based kinase assayInhibited RET kinase activity; varied potency based on structural modifications

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